

# Application Notes and Protocols: 2,3,6-Trimethoxyisonicotinaldehyde as an Electrophilic Reagent

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## Compound of Interest

Compound Name: 2,3,6-Trimethoxyisonicotinaldehyde

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These application notes provide a comprehensive overview of **2,3,6-Trimethoxyisonicotinaldehyde**, a versatile electrophilic reagent, for its application in organic synthesis and potential in medicinal chemistry.

## Chemical and Physical Properties

**2,3,6-Trimethoxyisonicotinaldehyde** is a substituted pyridine derivative characterized by the presence of an electrophilic aldehyde group and three electron-donating methoxy groups.[1][2][3] This unique substitution pattern influences its reactivity and makes it a valuable building block in the synthesis of complex organic molecules.[2]

Property	Value	Reference
Molecular Formula	C9H11NO4	[1][3]
Molecular Weight	197.19 g/mol	[1][3]
IUPAC Name	2,3,6-trimethoxypyridine-4-carbaldehyde	[1]
CAS Number	1364917-16-7	[1]
Appearance	Typically a crystalline solid	[1]
Solubility	Soluble in organic solvents like methanol and ethanol	[1]

## Spectroscopic Data

The structural features of **2,3,6-Trimethoxyisonicotinaldehyde** give rise to characteristic spectroscopic signatures.

Spectroscopic Technique	Predicted/Observed Peaks	Reference
<sup>1</sup> H NMR	Aldehyde proton (CHO): ~9.8–10.2 ppm; Methoxy group protons (-OCH <sub>3</sub> ): ~3.8–4.0 ppm	[2]
<sup>13</sup> C NMR	Carbonyl carbon: ~190–195 ppm	[2]
Infrared (IR)	Carbonyl (C=O) stretch: 1690-1710 cm <sup>-1</sup> ; Aromatic C=C stretch: 1450-1600 cm <sup>-1</sup>	[3]
UV-Visible	π → π* transitions: 250-350 nm	[3]
Mass Spectrometry	Molecular ion peak (M <sup>+</sup> ): m/z 197	[3]

## Electrophilic Reactivity and Applications

The aldehyde functional group at the 4-position of the pyridine ring renders **2,3,6-Trimethoxyisonicotinaldehyde** an effective electrophile. The electron-deficient carbon atom of the aldehyde is susceptible to nucleophilic attack, which is a key aspect of its utility in forming new carbon-carbon bonds.<sup>[2]</sup>

This reagent serves as a crucial intermediate in multi-step syntheses to construct complex molecular architectures, particularly those containing quinolone frameworks.<sup>[2]</sup> Its potential applications extend to medicinal chemistry, with investigations into its antimicrobial and anticancer properties.<sup>[1][3]</sup>

A significant application is in the synthesis of a key fragment for the anti-tuberculosis drug candidate, TBAJ-876.<sup>[4]</sup> The compound is also a precursor for creating libraries of novel, highly substituted pyridine-based compounds for drug discovery.<sup>[2]</sup>

## Experimental Protocols

### Protocol 1: Synthesis of 6-bromo-3-((2,3,6-trimethoxypyridin-4-yl)methyl)quinolin-2(1H)-one

This protocol details the multigram-scale synthesis of a key intermediate for the TBAJ-876 fragment, as demonstrated in a high-yielding, chromatography-free process.<sup>[4]</sup>

Materials:

- 6-bromo-3,4-dihydroquinolin-2(1H)-one
- **2,3,6-trimethoxyisonicotinaldehyde**
- Dry Methanol (MeOH)
- Sodium methoxide in MeOH (25% Wt)
- Toluene
- Phosphorous oxychloride (POCl<sub>3</sub>)

## Equipment:

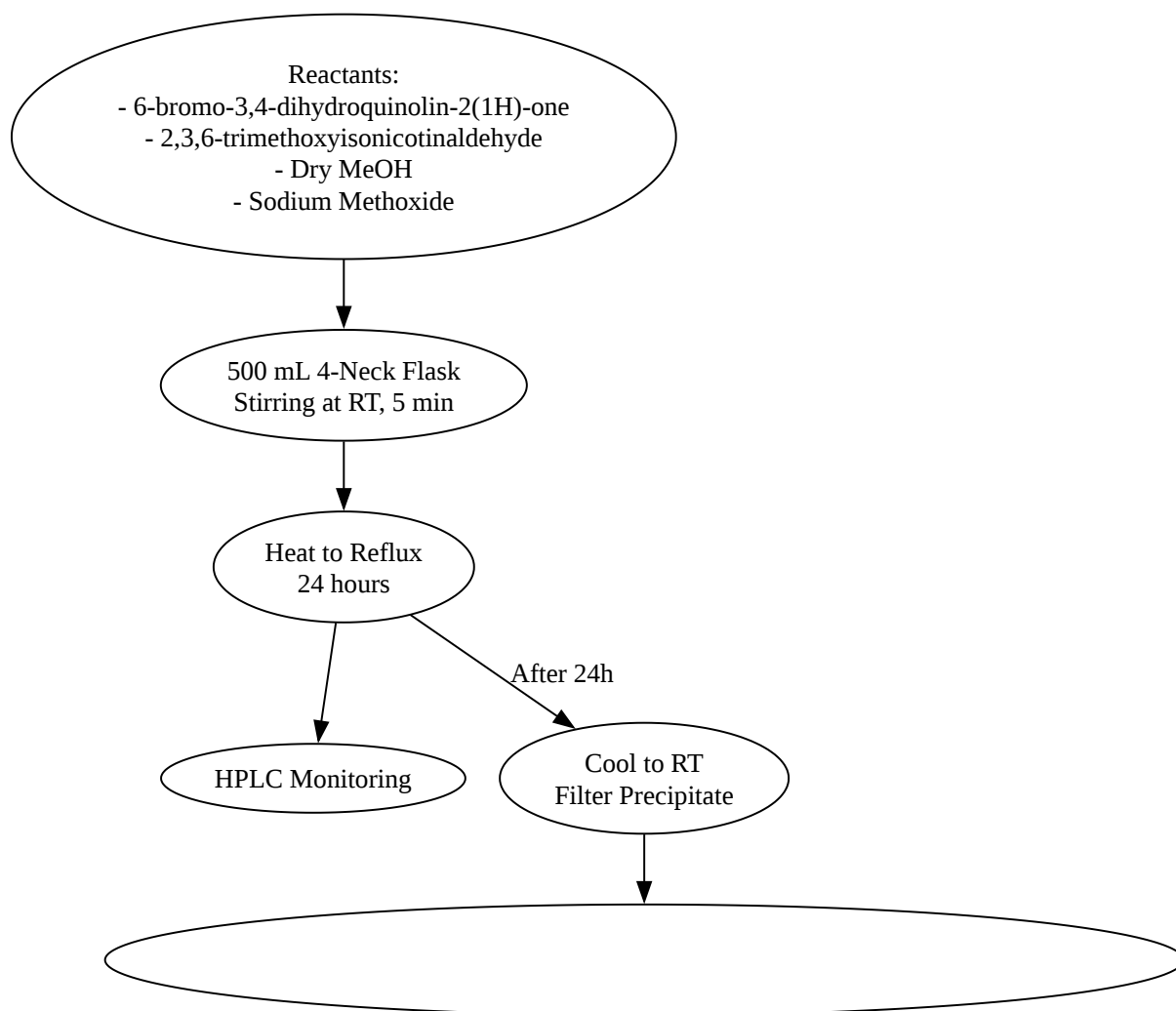
- 500 mL 4-neck round bottom flask
- Overhead stirrer
- Condenser with nitrogen bubbler
- Internal temperature probe
- Septum

## Procedure:

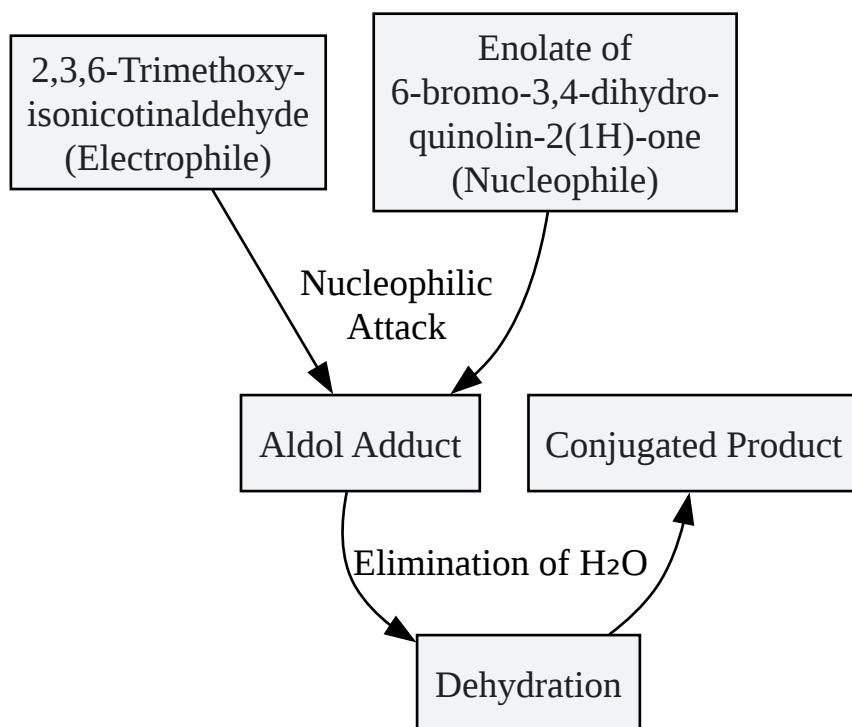
- To a 500 mL 4-neck round bottom flask equipped with an overhead stirrer, condenser, temperature probe, and septum, add 6-bromo-3,4-dihydroquinolin-2(1H)-one (17.2 g, 76.1 mmol, 1.5 eq.), **2,3,6-trimethoxyisonicotinaldehyde** (10.0 g, 50.7 mmol, 1.0 eq.), and dry MeOH (200 mL).[\[4\]](#)
- Stir the mixture at 300 rpm at room temperature for 5 minutes.[\[4\]](#)
- Add sodium methoxide in MeOH (32.9 g, 34.8 mL, 25% Wt, 3.0 Eq, 152 mmol) in one portion.[\[4\]](#)
- Heat the turbid reaction mixture to reflux, at which point it should turn clear.[\[4\]](#)
- Continue refluxing for 24 hours, during which a copious amount of product will precipitate.[\[4\]](#)
- Monitor the reaction by HPLC to confirm the complete consumption of the aldehyde.[\[4\]](#)
- Once the reaction is complete, stop heating and allow the mixture to cool to room temperature.[\[4\]](#)
- Isolate the precipitated product by filtration. The reported yield for this step is 85% (adjusted).[\[4\]](#)

This intermediate can be carried forward to the next step in the synthesis of the TBAJ-876 fragment without further purification.[\[4\]](#)

## Visualized Workflows and Mechanisms



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## References

- 1. Buy 2,3,6-Trimethoxyisonicotinaldehyde (EVT-1692310) | 1364917-16-7 [evitachem.com]
- 2. 2,3,6-Trimethoxyisonicotinaldehyde | 1364917-16-7 | Benchchem [benchchem.com]
- 3. Buy 2,3,6-Trimethoxyisonicotinaldehyde | 1364917-16-7 [smolecule.com]
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